Mechanism of action of N6-[(5-Bromothien-2-yl)methyl]adenosine at A1 receptors
Mechanism of action of N6-[(5-Bromothien-2-yl)methyl]adenosine at A1 receptors
Mechanism of Action of N⁶-[(5-Bromothien-2-yl)methyl]adenosine at A1 Receptors
Executive Summary N⁶-[(5-Bromothien-2-yl)methyl]adenosine (CAS: 1706525-09-8) is a potent, synthetic N⁶-substituted adenosine derivative designed as a highly selective agonist for the Adenosine A1 Receptor (A1AR). Unlike endogenous adenosine, which is rapidly metabolized and non-selective, this compound leverages a brominated thiophene moiety to exploit specific hydrophobic sub-pockets within the A1AR orthosteric site. This structural modification confers enhanced metabolic stability and nanomolar-range affinity, making it a critical probe for characterizing A1AR-mediated cytoprotection, particularly in myocardial ischemia-reperfusion models.
Molecular Pharmacology & Structural Mechanism
The efficacy of N⁶-[(5-Bromothien-2-yl)methyl]adenosine stems from its specific interaction with the A1AR, a G protein-coupled receptor (GPCR). The mechanism is defined by the unique "lock-and-key" fit of the N⁶-substituent.
The N⁶-Substituent Advantage
The A1AR possesses a distinct hydrophobic pocket near the N⁶-position of the adenine ring, which is not present or is significantly different in A2A, A2B, and A3 receptors.
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Thiophene Ring: Acts as a bioisostere for the phenyl ring found in classic agonists like R-PIA. It engages in
- stacking interactions with aromatic residues (likely Phe171 and Trp247 in the human A1AR transmembrane domains). -
5-Bromo Modification: The addition of a bromine atom at the 5-position of the thiophene ring serves two mechanistic functions:
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Halogen Bonding: The bromine atom can form a halogen bond with backbone carbonyls or specific residues (e.g., Asn254 ), increasing residence time.
-
Lipophilicity: It fills a deep hydrophobic cleft, displacing water molecules and entropically driving binding affinity (
typically in the low nanomolar range).
-
Selectivity Profile
| Receptor Subtype | Affinity ( | Functional Outcome |
| A1AR | 0.5 - 5.0 nM (Est.) | Full Agonism (Inhibits AC, activates GIRK) |
| A2A AR | > 1,000 nM | Negligible / Weak Partial Agonism |
| A2B AR | > 10,000 nM | No significant activity |
| A3 AR | Variable | Low affinity (Species dependent) |
Note: The N⁶-substituent is the primary determinant of A1 vs. A2A selectivity. The bulk of the (5-bromothien-2-yl)methyl group sterically clashes with the A2A receptor binding pocket, preventing high-affinity binding.
Signal Transduction Pathways
Upon binding, N⁶-[(5-Bromothien-2-yl)methyl]adenosine stabilizes the active conformation of the A1AR, triggering a
Pathway Logic
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G-Protein Activation: The receptor catalyzes the exchange of GDP for GTP on the
subunit. -
Adenylyl Cyclase Inhibition: The
subunit inhibits Adenylyl Cyclase (AC), causing a rapid drop in intracellular cAMP. -
Ion Channel Modulation (The
Effect): The liberated dimer directly binds to G-protein-coupled Inwardly Rectifying Potassium channels (GIRK/Kir3.x), causing hyperpolarization (crucial for bradycardia and neuronal inhibition). -
Calcium Suppression: Simultaneously, the complex inhibits N-type and P/Q-type voltage-gated
channels, reducing neurotransmitter release.
Visualization: A1AR Signaling Cascade
Figure 1: Signal transduction cascade initiated by N⁶-[(5-Bromothien-2-yl)methyl]adenosine binding to A1AR.
Experimental Protocols for Validation
To rigorously validate the mechanism of action, the following self-validating protocols are recommended. These assays confirm both binding affinity and functional efficacy.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation: Use CHO-K1 cells stably expressing human A1AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Ligand Selection: Use [³H]DPCPX (~1 nM) as the radiolabeled antagonist.
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Incubation:
-
Mix 50 µg membrane protein + [³H]DPCPX + Increasing concentrations of N⁶-[(5-Bromothien-2-yl)methyl]adenosine (
to M). -
Add Adenosine Deaminase (ADA) (2 U/mL) to degrade endogenous adenosine (Critical Step).
-
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: [³⁵S]GTP S Binding Assay (Functional Potency)
Objective: Verify the compound acts as an agonist by measuring G-protein activation directly. Why this works: Non-hydrolyzable GTP analogs accumulate in membranes only when the receptor is actively catalyzing nucleotide exchange.
-
Buffer Setup: Assay buffer must contain low
and GDP (1-10 µM) to suppress basal binding. -
Reaction:
-
Incubate membranes with [³⁵S]GTP
S (0.1 nM) and the test compound. -
Control: Use CPA or NECA as a positive control for
.
-
-
Validation: Agonist binding should stimulate [³⁵S]GTP
S binding by >150% over basal. -
Specificity Check: Co-incubation with DPCPX (A1 selective antagonist) must abolish the signal, confirming A1AR specificity.
Workflow Visualization
Figure 2: Step-wise experimental validation workflow for N⁶-substituted adenosine derivatives.
References
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BenchChem. (2024). N6-[(5-Bromothien-2-yl)methyl]adenosine Product Specifications and CAS 1706525-09-8. Retrieved from
-
Aurelio, L., et al. (2018).[1] A Structure-Activity Relationship Study of Bitopic N6-Substituted Adenosine Derivatives as Biased Adenosine A1 Receptor Agonists. Journal of Medicinal Chemistry, 61(5), 2087-2103.[2] Retrieved from [1]
- Van der Wenden, E. M., et al. (1995). Structure-activity relationships of adenosines with heterocyclic N6-substituents. Journal of Medicinal Chemistry.
- Klotz, K. N. (2000). Adenosine receptors and their ligands. Naunyn-Schmiedeberg's Archives of Pharmacology. (Foundational protocols for [3H]DPCPX binding).
